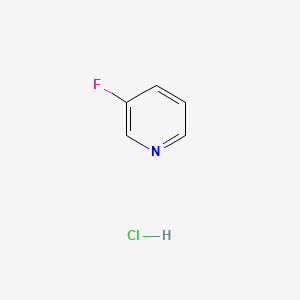

3-Fluoropyridine hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H5ClFN |

|---|---|

Molecular Weight |

133.55 g/mol |

IUPAC Name |

3-fluoropyridine;hydrochloride |

InChI |

InChI=1S/C5H4FN.ClH/c6-5-2-1-3-7-4-5;/h1-4H;1H |

InChI Key |

BWZZZHIQUXDPTD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)F.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Fluoropyridine Hydrochloride and Its Precursors

Strategies for Direct Fluorination of Pyridine (B92270) Systems

Direct fluorination of the pyridine ring presents a formidable challenge due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic attack and can lead to low reactivity in nucleophilic substitutions. However, several strategies have been developed to overcome these hurdles.

Direct C-H fluorination of pyridines using electrophilic fluorinating agents is a desirable but challenging transformation. The pyridine nitrogen often interacts with the electrophilic reagent, leading to N-fluorination or complexation, which deactivates the ring. Despite these difficulties, methods have been developed, often requiring specific activation strategies.

One approach involves the use of powerful electrophilic fluorinating reagents like Selectfluor® (F-TEDA-BF4). For instance, new fluorinated 3,6-dihydropyridines have been synthesized by the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor®. These dihydropyridine (B1217469) precursors are more electron-rich than pyridine itself, facilitating the electrophilic attack. The resulting 3-fluoro-3,6-dihydropyridines can then be converted to the corresponding 3-fluoropyridines through the elimination of hydrogen fluoride (B91410).

Another innovative strategy circumvents the direct fluorination of the pyridine ring by utilizing ring-opened intermediates. A method has been developed that uses Zincke imines, formed by the opening of pyridinium (B92312) salts. These acyclic intermediates undergo regioselective C–F bond formation with electrophilic fluorinating reagents. Subsequent ring-closure reforms the aromatic pyridine ring, now bearing a fluorine atom at the C3-position. acs.orgnih.gov This process is notable for its tolerance of a wide range of pyridine substitution patterns and various functional groups, making it suitable for late-stage fluorination of complex molecules. nih.gov

| Reagent | Substrate Type | Product | Key Feature |

| Selectfluor® | 1,2-Dihydropyridines | 3-Fluoro-3,6-dihydropyridines | Fluorination of an activated, non-aromatic precursor. |

| Electrophilic Fluorinating Reagents | Zincke Imines (from Pyridines) | 3-Fluoropyridines | Regioselective fluorination of a ring-opened intermediate. acs.orgnih.gov |

Nucleophilic fluorination is a more common strategy for introducing fluorine into the pyridine ring, particularly at the 3-position. These methods typically involve the displacement of a leaving group by a fluoride ion source.

Halogen Exchange (Halex) Reactions: The substitution of a halogen (typically chlorine or bromine) or a nitro group with fluoride is a widely used method. The success of this reaction depends on the activation of the pyridine ring by electron-withdrawing groups and the reactivity of the fluoride source. For example, the nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride anion using cesium fluoride (CsF) in dry DMSO to yield methyl 3-fluoropyridine-4-carboxylate. mdpi.com A combination of CsF and hydrogen fluoride (HF) has also been noted as a highly reactive fluoride source, showing some promise in converting 3-chloropyridine (B48278) to 3-fluoropyridine (B146971), albeit in low yields in some cases. chemicalbook.comchemicalbook.com

Balz-Schiemann Reaction and its Variants: The classic Balz-Schiemann reaction is a cornerstone for the synthesis of aryl fluorides, including 3-fluoropyridine. wikipedia.org This reaction involves the diazotization of a primary aromatic amine (e.g., 3-aminopyridine) with fluoroboric acid (HBF4) or other sources of [BF4]−, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. wikipedia.orgnih.gov A smooth degradation of 3-pyridinediazonium (B14673259) tetrafluoroborate at 15–20 °C has been reported to afford 3-fluoropyridine in 50% yield. nih.govacs.org

Innovations to the traditional Balz-Schiemann reaction aim to improve safety, yield, and substrate scope. These include the use of alternative counterions like hexafluorophosphates (PF6−) and the use of ionic liquids as both the reaction solvent and fluoride source. wikipedia.orgnih.gov More recent advancements show that various organotrifluoroborates can serve as competent fluoride ion sources for fluoro-dediazoniation in organic solvents under milder conditions, and this can be extended to a one-pot process that avoids the isolation of potentially explosive diazonium salts. researchgate.net Another alternative involves conducting the diazotization in liquid hydrogen fluoride. wikipedia.org A high-yield, one-step synthesis method has been developed that uses a water absorbent and a catalyst to significantly increase the reaction yield compared to conventional diazotization methods, enhancing safety and making it suitable for industrial production. google.com

| Method | Precursor | Reagents | Product | Key Features |

| Halogen/Nitro Exchange | 3-Chloropyridine, 3-Nitropyridine derivatives | CsF, TBAF, KF | 3-Fluoropyridine derivatives | Nucleophilic aromatic substitution (SNAr). mdpi.comnih.gov |

| Balz-Schiemann Reaction | 3-Aminopyridine | HBF4, NaNO2; then heat | 3-Fluoropyridine | Involves stable diazonium tetrafluoroborate intermediate. wikipedia.orgnih.govacs.org |

| Balz-Schiemann Variants | 3-Aminopyridine | NaNO2/HF; Organotrifluoroborates | 3-Fluoropyridine | Avoids isolation of diazonium salts; milder conditions. wikipedia.orgresearchgate.net |

Synthesis via Pyridine N-Oxide Intermediates

Pyridine N-oxides are valuable intermediates for the functionalization of the pyridine ring. The N-oxide group activates the ring, particularly at the 2- and 4-positions, towards both electrophilic and nucleophilic attack. After the desired substitution is achieved, the N-oxide can be readily removed by reduction.

This strategy has been successfully applied to the synthesis of 3-fluoropyridines. A notable example is the direct fluorination of a pyridine N-oxide to produce a meta-fluorinated pyridine. nih.gov Specifically, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide with a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF) proceeds in minutes at room temperature to yield 3-fluoro-4-nitropyridine (B80604) N-oxide. nih.govgoogle.com This intermediate is then easily converted to 3-fluoro-4-aminopyridine by catalytic hydrogenation. nih.gov This approach is significant because direct nucleophilic fluorination at the meta (3- or 5-) position of a pyridine ring is typically very challenging. nih.gov The N-oxide activates the ring sufficiently to allow for the displacement of a leaving group like bromide, a reaction that does not proceed on the corresponding 3-bromopyridine (B30812) itself. google.com

The general procedure involves:

Oxidation of a substituted pyridine to its corresponding N-oxide.

Nucleophilic substitution on the pyridine N-oxide ring with a fluoride source to introduce the fluorine atom.

Reduction (deoxygenation) of the N-oxide to yield the final fluorinated pyridine derivative. researchgate.net

This method provides a novel and effective pathway for accessing fluoropyridine structures that are difficult to obtain through other routes. nih.govgoogle.com

Cyclization and Ring-Forming Reactions for 3-Fluoropyridine Construction

Instead of modifying a pre-existing pyridine ring, another powerful strategy involves constructing the 3-fluoropyridine core from acyclic or non-aromatic precursors. These methods build the fluorinated heterocycle through cyclization reactions, offering access to a wide variety of substitution patterns.

One such method involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers. This reaction, catalyzed by fac-Ir(ppy)3 under blue LED irradiation, forms a 1,5-dicarbonyl intermediate. A subsequent one-pot condensation with ammonium (B1175870) acetate (B1210297) then constructs the 3-fluoropyridine ring. researchgate.netacs.org This approach is versatile as it essentially assembles the 3-fluoropyridine structure from two different ketone components. acs.org

Another significant approach is a Rhodium(III)-catalyzed C–H functionalization that couples α-fluoro-α,β-unsaturated oximes with alkynes. researchgate.netnih.govescholarship.org This reaction constructs the multisubstituted 3-fluoropyridine ring in a single step. The method is robust, tolerating a variety of alkyl, aryl, and heteroaryl substituents on both the oxime and alkyne coupling partners. nih.gov

A different cyclization strategy involves the reaction of 2,2-bis(dimethylamino)-3,3-difluoro-1-methylcyclobutanecarbonitrile with alkyl lithiums, which leads to the formation of 6-alkyl-2-(dimethylamino)-3-fluoro-5-methylpyridines. researchgate.net Additionally, halogenated difunctional adducts, formed from the addition of halogenated acetonitriles to acrolein derivatives, can be cyclized in high yields under acidic conditions to produce halogenated pyridines. researchgate.net

Metal-Catalyzed C-H Functionalization Routes to Fluorinated Pyridines

Transition-metal-catalyzed C-H functionalization has emerged as a step- and atom-economical strategy for synthesizing complex molecules. rsc.org These methods allow for the direct conversion of C-H bonds into C-F bonds or other functional groups, often with high regioselectivity.

A significant breakthrough in this area is the Rh(III)-catalyzed synthesis of multisubstituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.govescholarship.org This method proceeds via a C-H functionalization pathway to construct the pyridine ring. The reaction tolerates various functional groups and can be performed on the bench-top in air. nih.gov Notably, this was the first method to demonstrate the coupling of α,β-unsaturated oximes with terminal alkynes, which proceeds with high regioselectivity to provide single isomers of the 3-fluoropyridine products. nih.govescholarship.org

While direct C-H fluorination of pyridines is challenging, methods are being developed. For instance, a palladium-catalyzed aromatic C–H fluorination using electrophilic fluorinating reagents like Selectfluor has been reported for arenes. nih.gov For pyridines, C-H activation often occurs at positions ortho to a directing group or ortho to the nitrogen atom. Borylation reactions, for example, tend to occur at the 3- and 4-positions and are thus complementary to methods that functionalize the 2-position. acs.org The development of metal-catalyzed methods that can selectively target the C-3 position for fluorination remains an active area of research.

| Catalyst System | Substrates | Product | Key Feature |

| [Cp*RhCl2]2 / AgOAc | α-fluoro-α,β-unsaturated oximes + alkynes | Multisubstituted 3-fluoropyridines | Ring construction via C-H functionalization; high regioselectivity with terminal alkynes. nih.govescholarship.org |

| AgF2 | Pyridines and diazines | 2-Fluoropyridines | Direct C-H fluorination at the position α to nitrogen. sigmaaldrich.com |

Stereoselective and Regioselective Synthesis of 3-Fluoropyridine Derivatives

Controlling the position of fluorination (regioselectivity) is crucial when multiple C-H bonds are available for reaction. Many synthetic methods have been optimized to achieve high selectivity for the 3-position.

The Rh(III)-catalyzed coupling of α-fluoro-α,β-unsaturated oximes with terminal alkynes provides a powerful example of regioselectivity, affording single isomers of the 3-fluoropyridine products with predictable outcomes. nih.gov In contrast, the use of unsymmetrical internal alkynes in the same reaction can lead to variable regioselectivity. escholarship.org

For direct fluorination, achieving selectivity can be challenging. For example, fluorination of 3-substituted pyridines with AgF2 can lead to mixtures of 2-fluoro and 6-fluoro isomers. The selectivity depends on the nature of the substituent; 3-halo, 3-alkoxy, or 3-cyano groups tend to direct fluorination exclusively to the 2-position, while 3-alkyl or 3-carbonyl groups give mixtures. acs.orgnih.gov Similarly, fluorination of unsymmetrical 3,5-disubstituted pyridines often occurs with poor site selectivity, though benzyloxy substituents can direct fluorination with modest to high selectivity. acs.org

A different approach to achieving 3-selectivity involves the nucleophilic activation of the pyridine ring through hydrosilylation. This generates an enamine intermediate which then undergoes electrophilic trifluoromethylation selectively at the C3-position. chemrxiv.org Another strategy for regioselective synthesis involves using versatile building blocks like 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine, which can be readily and selectively derivatized at the 2, 3, and 5 positions. nih.gov The Zincke imine strategy is also highly regioselective for C3-fluorination. acs.org

Strategic Protecting Group Chemistry in 3-Fluoropyridine Synthesis

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to mask reactive functional groups and direct reactions to specific sites. In the context of 3-fluoropyridine synthesis, protecting groups are employed not only to protect existing functionalities on precursors but also to modulate the reactivity of the pyridine ring itself, facilitating the introduction of the fluorine atom.

One of the most effective strategies involves the temporary conversion of the pyridine nitrogen to a pyridine N-oxide. This modification fundamentally alters the electronic properties of the ring. The N-oxide group is electron-donating through resonance but electron-withdrawing through induction, making the ring more susceptible to both electrophilic and nucleophilic attack at different positions. For the synthesis of meta-fluorinated pyridines, the N-oxide precursor can be crucial for facilitating direct nucleophilic fluorination, a reaction that is otherwise challenging. snmjournals.org After the desired substitution is achieved, the N-oxide is typically removed via reduction with agents like hydrogen gas catalyzed by palladium on carbon (Pd/C). snmjournals.org

Another approach involves the protection of the pyridine nitrogen through coordination with a Lewis acid, such as borane (B79455) (BH₃). The resulting pyridine-borane complex is stable and prevents the nitrogen lone pair from participating in undesired side reactions, such as alkylation or acting as a base. sigmaaldrich.com This strategy allows for chemical transformations to be performed on other parts of the molecule without interference from the basic nitrogen atom. The borane protecting group can be removed under acidic conditions upon completion of the desired synthetic steps. sigmaaldrich.com

In the synthesis of more complex molecules that incorporate the 3-fluoropyridine moiety, protecting groups are essential for managing other reactive sites. For instance, in the multi-step synthesis of novel oxazolidinone derivatives, a tert-butyloxycarbonyl (Boc) group was used to protect a piperazine (B1678402) nitrogen. nih.gov This allowed for the controlled coupling of the piperazine unit with other fragments before the final deprotection step. Similarly, during C-H fluorination reactions on pyridine derivatives with side chains, functional groups like hydroxyls may be protected, for example as an acetyl ester, to prevent them from reacting with the fluorinating agent. acs.orgnih.gov The choice of protecting group is critical and is guided by its stability to the reaction conditions and the ease of its selective removal. Orthogonal protecting group strategies, where different groups can be removed under distinct conditions, are particularly valuable in multi-step syntheses. nih.gov

| Protecting Group Strategy | Purpose | Typical Reagents/Conditions | Ref. |

| Pyridine N-Oxide Formation | Activates the pyridine ring for nucleophilic substitution. | Oxidation (e.g., with m-CPBA); Reduction (e.g., H₂/Pd-C) to remove. | snmjournals.org |

| Borane Complexation | Protects the pyridine nitrogen from electrophiles and basic reactions. | Addition of borane (BH₃); Acidic workup to remove. | sigmaaldrich.com |

| Boc Protection | Masks amine functionalities on precursor side chains. | Di-tert-butyl dicarbonate (B1257347) (Boc₂O); Acid (e.g., TFA) to remove. | nih.gov |

| Acetylation | Protects hydroxyl groups on precursor side chains. | Acetic anhydride (B1165640) or acetyl chloride; Base or acid hydrolysis to remove. | acs.orgnih.gov |

Optimization of Reaction Conditions and Yields in Academic Synthesis

The successful synthesis of 3-fluoropyridine hydrochloride and its precursors hinges on the meticulous optimization of reaction parameters. Academic research has focused on developing novel, high-yielding protocols by systematically adjusting variables such as catalysts, solvents, temperature, and reaction times.

A notable example is the development of a photoredox-mediated method for synthesizing diversely substituted 3-fluoropyridines. acs.org Researchers optimized a two-step, one-pot process starting from α,α-difluoro-β-iodoketones and silyl enol ethers. In the initial photoredox coupling step, the choice of solvent and the presence of an additive were found to be critical. The subsequent cyclization to form the pyridine ring was optimized by screening different solvents and temperatures, with dimethylformamide (DMF) at 120 °C providing the best results. acs.org

Table 2.7.1: Optimization of Photoredox Coupling and Cyclization for 3-Fluoropyridine Synthesis acs.org Data adapted from The Journal of Organic Chemistry, 2017.

Step 1: Photoredox Coupling

| Catalyst | Solvent | Additive (0.25 equiv) | Yield |

|---|---|---|---|

| Ir(ppy)₃ | MeCN | None | 81% |

Step 2: Cyclization to Pyridine

| Solvent | Temperature | Time | Yield |

|---|---|---|---|

| MeCN | 80 °C | 24 h | 45% |

| DMF | 80 °C | 15 h | 75% |

Another advanced method involves the Rh(III)-catalyzed C-H functionalization of α-fluoro-α,β-unsaturated oximes with alkynes. nih.gov A key challenge in this synthesis was the potential for nucleophilic displacement of the fluorine atom by hydroxylic solvents. The optimization process therefore focused on screening non-hydroxylic solvents. While most proved ineffective, ethyl acetate was identified as the optimal solvent, leading to complete conversion without fluoride displacement. This allowed for the development of a robust, one-step method that can be conveniently set up on the benchtop in air. nih.gov

Table 2.7.2: Solvent Optimization for Rh(III)-Catalyzed 3-Fluoropyridine Synthesis nih.gov Data adapted from Angewandte Chemie International Edition, via PMC.

| Solvent | Yield of 3-Fluoropyridine | Yield of Methoxy-substituted byproduct |

| MeOH | 0% | 75% |

| TFE | 0% | 80% |

| Ethyl Acetate | 81% | 0% |

Furthermore, improvements to classical methods, such as the Balz-Schiemann reaction (diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium salt), have also been a subject of optimization. A patented method describes a significant enhancement of this process for producing 3-fluoropyridine from 3-aminopyridine. google.com By introducing a water absorbent and a suitable catalyst, the reaction temperature was lowered, and the heat release was slowed, which greatly improved the safety profile. This optimized one-step synthesis reportedly increased the yield to three times that of the conventional diazotization method, making it more suitable for industrialized production. google.com

Elucidating the Reactivity Profile and Mechanistic Pathways of 3 Fluoropyridine Hydrochloride

Nucleophilic Aromatic Substitution (SNAr) Reactions on the 3-Fluoropyridine (B146971) Ring

The pyridine (B92270) ring is inherently electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present. The reaction generally proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of the nitrogen atom activates the C-2 (ortho) and C-4 (para) positions towards nucleophilic attack. Consequently, 3-halopyridines are typically much less reactive in SNAr reactions than their 2- or 4-substituted counterparts because attack at the C-3 position does not allow for delocalization of the negative charge onto the ring nitrogen. stackexchange.comyoutube.com

However, under specific conditions or with appropriate ring activation, 3-fluoropyridine derivatives can undergo SNAr. Lewis acid or Brønsted acid activation, which involves the formation of a pyridinium (B92312) salt, can enhance the ring's electrophilicity and facilitate substitution, though often requiring harsh conditions. sci-hub.se

Site Selectivity and Regiochemistry in SNAr Processes

In a pyridine ring, nucleophilic attack is strongly favored at the positions ortho and para to the nitrogen atom (C-2, C-6, and C-4) because the resulting anionic intermediate can be stabilized by delocalizing the negative charge onto the electronegative nitrogen atom. stackexchange.comquora.com For a 3-substituted pyridine, this leaves the 2, 4, and 6 positions as potential sites for nucleophilic attack.

The regiochemical outcome of SNAr reactions on polysubstituted 3-fluoropyridine systems is dictated by a combination of electronic and steric factors. A study on 3-substituted 2,6-dichloropyridines revealed that the nature of the substituent at the 3-position significantly influences whether an incoming nucleophile attacks the C-2 or C-6 position. researchgate.net

Key findings on the regioselectivity include:

Steric Effects : Bulky substituents at the 3-position tend to direct the nucleophile to the less sterically hindered C-6 position. A statistically significant correlation was found between the Verloop steric parameter B1 of the 3-substituent and regioselectivity towards the 6-position. researchgate.net

Electronic Effects : Electron-withdrawing groups can influence the electrophilicity of the adjacent carbons. For instance, with a 3-cyano or 3-trifluoromethyl substituent, substitution is heavily favored at the C-6 position. Conversely, 3-carboxylate or 3-amide groups favor substitution at the C-2 position. researchgate.net

Solvent Effects : The solvent can dramatically alter the regiochemical outcome. For 2,6-dichloro-3-(methoxycarbonyl)pyridine, the selectivity for the C-2 position was 16:1 in dichloromethane (B109758) (DCM), but this could be switched to a 2:1 selectivity for the C-6 position in dimethyl sulfoxide (B87167) (DMSO). This change is primarily correlated with the solvent's ability to act as a hydrogen-bond acceptor. researchgate.net

| 3-Substituent | Ratio of 2-isomer to 6-isomer | Preferred Position |

|---|---|---|

| -COOCH₃ | ~9:1 | C-2 |

| -CONH₂ | ~9:1 | C-2 |

| -CN | ~1:9 | C-6 |

| -CF₃ | ~1:9 | C-6 |

Influence of Fluorine on Reactivity and Reaction Rates

In nucleophilic aromatic substitution, the typical trend for leaving group ability (I > Br > Cl > F) is often inverted. For SNAr reactions, the rate-determining step is typically the initial nucleophilic attack on the aromatic ring, which disrupts aromaticity to form the high-energy Meisenheimer complex. sci-hub.sestackexchange.com The elimination of the leaving group is a subsequent, faster step.

The reactivity of the halogen in this context is therefore determined by its influence on the first step. Fluorine's high electronegativity exerts a powerful inductive electron-withdrawing effect, which has two key consequences:

Increased Electrophilicity : It makes the carbon atom to which it is attached significantly more electron-poor (more electrophilic) and thus more susceptible to nucleophilic attack. wyzant.com

Intermediate Stabilization : It stabilizes the negatively charged Meisenheimer complex formed during the reaction, lowering the activation energy of the rate-determining step. stackexchange.com

As a result, fluoroarenes are generally more reactive in SNAr reactions than other haloarenes. chemistrysteps.com For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is considerably faster than the reactions of other 2-halopyridines. sci-hub.se This enhanced reactivity makes fluoropyridines, including 3-fluoropyridine derivatives, valuable substrates for SNAr, allowing reactions to proceed under milder conditions than those required for their chloro or bromo analogues. acs.org

Electrophilic Aromatic Substitution Reactions of 3-Fluoropyridine Systems

Pyridine is generally resistant to electrophilic aromatic substitution (EAS) compared to benzene. The ring nitrogen is electron-withdrawing, deactivating the ring towards attack by electrophiles. Furthermore, under the acidic conditions often required for EAS, the nitrogen atom is protonated, forming a pyridinium ion which is even more strongly deactivated. quora.com

When EAS does occur on pyridine, it selectively takes place at the 3-position (meta to the nitrogen), which is the least deactivated position. quora.comquora.com In the case of 3-fluoropyridine, the fluorine atom further complicates the reactivity. Fluorine is a deactivating group due to its strong inductive effect, but it is also an ortho, para-director due to resonance effects.

Therefore, in an electrophilic attack on 3-fluoropyridine, the directing effects of the ring nitrogen (meta-directing) and the fluorine substituent (ortho, para-directing) are in opposition. The outcome will depend on the specific reaction conditions and the nature of the electrophile. However, due to the combined deactivating effects of both the nitrogen and the fluorine, 3-fluoropyridine is expected to be highly unreactive towards electrophilic aromatic substitution, requiring harsh reaction conditions.

Organometallic Reactions and Cross-Coupling Methodologies

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. 3-Fluoropyridine derivatives can participate in these reactions, typically acting as the electrophilic partner.

Suzuki-Miyaura Coupling with 3-Fluoropyridine Derivatives

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. wikipedia.org This reaction is widely used for the synthesis of biaryl compounds. researchgate.net

While aryl bromides and iodides are the most common electrophiles, the use of aryl fluorides has been explored. The high strength of the C-F bond makes its activation in the oxidative addition step of the catalytic cycle challenging. However, specialized catalytic systems, often employing bulky, electron-rich phosphine (B1218219) ligands, can facilitate the Suzuki-Miyaura coupling of fluorinated arenes, including fluoropyridines. researchgate.netclaremont.edursc.org The reaction of 3-fluoropyridine derivatives in Suzuki couplings provides a direct route to 3-arylpyridines, which are important structural motifs in pharmaceuticals and materials science.

| Component | Common Examples |

|---|---|

| Electrophile | Aryl-X (X = I, Br, OTf, Cl, F) |

| Nucleophile | Ar-B(OH)₂, Ar-B(OR)₂, Ar-BF₃K |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd(dppf)Cl₂ |

| Ligand | PPh₃, RuPhos, SPhos |

| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃, CsF |

| Solvent | Toluene, Dioxane, DMF, THF/H₂O |

Other Palladium and Transition Metal-Catalyzed Coupling Reactions

Beyond the Suzuki reaction, 3-fluoropyridine derivatives can be employed in a range of other transition-metal-catalyzed cross-couplings. The relative reactivity of different halogen substituents on the same pyridine ring allows for selective, stepwise functionalization. The general reactivity order for oxidative addition in palladium catalysis is C-I > C-Br > C-OTf >> C-Cl > C-F.

This predictable reactivity allows for chemoselective reactions. For instance, in a molecule containing bromo, chloro, and fluoro substituents on a pyridine ring, a palladium catalyst can selectively activate the C-Br bond for a coupling reaction, leaving the C-Cl and C-F bonds intact. Subsequent modification of the reaction conditions or catalyst system could then allow for the functionalization of the chloro or fluoro positions.

Recent advances have also led to methods for the direct palladium-catalyzed cross-coupling of electron-deficient aryl fluorides via C-F bond activation. rsc.org These methodologies expand the synthetic utility of 3-fluoropyridine hydrochloride as a building block for complex molecular architectures. mdpi.commdpi.com

Grignard Reagent and Organolithium Chemistry

The chemistry of 3-fluoropyridine with organometallic reagents, such as Grignard and organolithium compounds, is crucial for the synthesis of substituted pyridine derivatives. These strong nucleophiles and bases can engage in several reaction pathways, including nucleophilic addition, deprotonation, and metal-halogen exchange. wikipedia.orglibretexts.orglibretexts.org

Organolithium reagents are particularly effective for the lithiation of substituted pyridines. For instance, treatment of a 3-fluoropyridine derivative with an alkyllithium compound like n-butyllithium or tert-butyllithium (B1211817) can lead to the formation of a 3-fluoro-5-lithiopyridine intermediate. This reaction is typically conducted at low temperatures (between -100°C and 10°C) in an inert solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. google.com This lithiated species is a versatile intermediate that can react with various electrophiles. For example, reaction with formamides yields 3-fluoro-5-formylpyridines. google.com

Similarly, Grignard reagents can be used in cross-coupling reactions with functionalized 3-fluoropyridines. These reactions often require a transition-metal catalyst, such as a nickel or palladium complex. For example, 5-bromo-3-fluoro-2-(4-octyloxyphenyl)pyridine undergoes a cross-coupling reaction with octylmagnesium bromide in the presence of [1,3-bis(diphenylphosphino)propane]nickel(II) chloride to yield the corresponding 5-octyl derivative. google.com The reaction is typically performed in THF at temperatures around -10°C. google.com

| Reactant | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 3-Fluoropyridine derivative | Alkyllithium (e.g., n-BuLi) | -100°C to 10°C, THF or Et2O | 3-Fluoro-5-lithiopyridine | google.com |

| 3-Fluoro-5-lithiopyridine | Formamide | -100°C to 10°C, THF or Et2O | 3-Fluoro-5-formylpyridine | google.com |

| 5-Bromo-3-fluoro-2-(4-octyloxyphenyl)pyridine | Octylmagnesium bromide | -10°C, THF, Ni catalyst | 5-Octyl-3-fluoro-2-(4-octyloxyphenyl)pyridine | google.com |

Directed ortho-Metalation (DoM) Strategies for Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org In this reaction, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium base, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org Halogens, including fluorine, can serve as moderate DMGs. organic-chemistry.org

For halopyridines, regioselective ortho-lithiation can be achieved using strong, non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures. This approach allows for the introduction of substituents specifically at the position adjacent to the halogen. Research has shown that 3-fluoropyridine can be lithiated with LDA, and the resulting organolithium intermediate can be trapped with various electrophiles to yield ortho-disubstituted pyridines.

In a related study on 3-fluoro-4-iodopyridine, metalation with LDA at low temperatures was found to be directed ortho to the iodo group. scispace.com This process facilitates the synthesis of various polysubstituted pyridines upon reaction with electrophiles. scispace.com The fluorine atom in 3-fluoropyridine can direct lithiation to the C-4 position, although the directing ability of fluorine is less pronounced than that of stronger DMGs. The resulting 3-fluoro-4-lithiopyridine is a key intermediate for introducing a variety of functional groups at the 4-position of the pyridine ring.

Oxidation and Reduction Reactions of 3-Fluoropyridine

The nitrogen atom in the 3-fluoropyridine ring can be readily oxidized to form 3-fluoropyridine N-oxide. This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. arkat-usa.org Common oxidizing agents for this purpose include peracids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. prepchem.comrsc.org For example, the oxidation of 3-fluoropyridine with m-CPBA in a solvent like dichloromethane (DCM) yields 3-fluoropyridine 1-oxide. rsc.org

Pyridine N-oxides are versatile intermediates in organic synthesis. The N-oxide group significantly activates the pyridine ring, particularly at the 2- and 4-positions, towards nucleophilic attack. Furthermore, the N-oxide functionality can be removed (deoxygenated) after serving its synthetic purpose.

A notable application of this chemistry is in the synthesis of meta-substituted fluoropyridines. For instance, 3-bromopyridine (B30812) N-oxide undergoes nucleophilic substitution with a fluoride (B91410) source to produce 3-fluoropyridine N-oxide, a reaction that does not proceed with 3-bromopyridine itself. nih.gov This N-oxide can then be reduced, for example by catalytic hydrogenation, to afford the desired 3-fluoropyridine derivative. nih.gov This strategy has been successfully applied in the synthesis of [¹⁸F]3-fluoro-4-aminopyridine, where 3-bromo-4-nitropyridine (B1272033) N-oxide is first fluorinated and then catalytically hydrogenated. nih.gov

| Reaction | Reactant | Reagent/Conditions | Product | Reference |

|---|---|---|---|---|

| Oxidation | 3-Fluoropyridine | m-CPBA, DCM | 3-Fluoropyridine 1-oxide | rsc.org |

| Nucleophilic Fluorination | 3-Bromopyridine N-oxide | TBAF, 120°C, DMSO | 3-Fluoropyridine N-oxide | nih.gov |

| Hydrogenation (Reduction) | [¹⁸F]3-fluoro-4-nitropyridine N-oxide | H2, Pd/C | [¹⁸F]3-fluoro-4-aminopyridine | nih.gov |

The reduction of the 3-fluoropyridine ring leads to the formation of fluorinated piperidines, which are valuable building blocks in medicinal chemistry. This transformation can be achieved through different catalytic pathways.

One innovative approach is a one-pot rhodium-catalyzed dearomatization-hydrogenation (DAH) process. springernature.com This method utilizes a rhodium-carbene catalyst in the presence of a boron reagent, such as pinacol (B44631) borane (B79455) (HBpin), and molecular hydrogen. springernature.com The reaction first involves the dearomatization of the pyridine ring, which is then followed by hydrogenation of the resulting diene intermediates. This strategy has been successfully applied to 3-fluoropyridine to produce all-cis-3-fluoropiperidine with high diastereoselectivity. springernature.com The key to this process is the initial breaking of aromaticity, which facilitates the subsequent hydrogenation and helps to overcome issues like catalyst poisoning that can occur in direct hydrogenation of fluoropyridines. springernature.com

Another effective method involves heterogeneous palladium-catalyzed hydrogenation under acidic conditions. The protonation of the pyridine nitrogen makes the ring more susceptible to reduction. A combination of a palladium catalyst, such as palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), with an acid like hydrochloric acid (HCl) in a solvent like methanol (B129727) has proven to be a suitable system for the hydrogenation of fluorinated pyridines to the corresponding piperidines.

Proton Transfer and Hydrogen Bonding Studies Involving this compound

The interaction between 3-fluoropyridine and hydrogen chloride (HCl) provides a model system for studying the fundamentals of hydrogen bonding and proton transfer. Computational and spectroscopic studies have been conducted on a series of fluoropyridine–HCl complexes to understand how fluorine substitution affects the strength and nature of the N···H–Cl hydrogen bond. rsc.orgresearchgate.netrsc.org

Quantum-chemical studies show that increasing fluorination on the pyridine ring generally weakens the hydrogen bond with HCl. However, the position of the fluorine substituent is critical; substitution at the 2- and 6-positions has the most significant weakening effect. rsc.org In the 3-fluoropyridine–HCl complex, the fluorine atom has a less pronounced effect compared to ortho-substitution.

A key aspect of these studies is the transition from a hydrogen-bonded complex (N···H–Cl) to a proton-transferred, ionic pair structure (N⁺–H···Cl⁻). This transition is influenced by the surrounding environment, which can be modeled by a dielectric medium. For the 3-fluoropyridine–HCl complex, a transition to a proton-transfer structure is predicted to occur at a relatively low dielectric constant (ε) value of 1.5. rsc.orgrsc.org This indicates that even a weakly polar environment can be sufficient to stabilize the ionic form, highlighting the delicate balance between hydrogen bonding and complete proton transfer in this system.

| Complex | Calculated Gas-Phase Binding Energy | Predicted Dielectric Constant (ε) for Proton Transfer | Reference |

|---|---|---|---|

| Pyridine–HCl | Stronger | 1.2 | rsc.orgrsc.org |

| 3-Fluoropyridine–HCl | Intermediate | 1.5 | rsc.orgrsc.org |

| 3,5-Difluoropyridine–HCl | Weaker | 2.0 | rsc.orgrsc.org |

| 2,6-Difluoropyridine–HCl | Weakest | >20.0 | rsc.org |

These findings are supported by matrix-isolation infrared spectroscopy, where the shift in the H–Cl stretching frequency provides experimental evidence for the strength of the hydrogen bond. rsc.org The systematic study of these complexes provides fundamental insights into non-covalent interactions that are critical in various chemical and biological processes. wisconsin.edu

Sophisticated Spectroscopic and Spectrometric Characterization for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-Fluoropyridine (B146971) hydrochloride, offering profound insights into its molecular framework through the examination of various atomic nuclei.

Multi-nuclear NMR analysis provides a comprehensive electronic and structural map of the molecule by probing the ¹H, ¹³C, ¹⁹F, and ¹⁵N nuclei. The chemical shifts (δ) are influenced by the local electronic environment, while spin-spin coupling constants (J) reveal through-bond connectivity between nuclei.

¹H NMR: The proton NMR spectrum displays distinct signals for each of the aromatic protons. The formation of the hydrochloride salt leads to protonation of the nitrogen atom, causing a general downfield shift of all ring protons due to the increased electron-withdrawing nature of the pyridinium (B92312) ring. The signals are further complicated by couplings to both neighboring protons and the fluorine atom.

¹³C NMR: The ¹³C NMR spectrum shows five signals corresponding to the carbon atoms of the pyridine (B92270) ring. The carbon directly bonded to the fluorine atom (C3) exhibits a large one-bond carbon-fluorine coupling constant (¹JCF). Other carbons show smaller two-, three-, or four-bond couplings (ⁿJCF), which are invaluable for unambiguous signal assignment. spectrabase.com

¹⁹F NMR: As a nucleus with spin I=1/2 and 100% natural abundance, ¹⁹F NMR is highly sensitive. alfa-chemistry.com The spectrum of 3-Fluoropyridine hydrochloride shows a single resonance, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring. alfa-chemistry.comucsb.edu This signal is split by coupling to adjacent protons (H2 and H4), providing further structural confirmation. Environmental factors such as solvent and temperature can influence the precise chemical shift. alfa-chemistry.com

¹⁵N NMR: ¹⁵N NMR spectroscopy, though less sensitive due to the low natural abundance of the ¹⁵N isotope, can provide direct information about the electronic environment of the nitrogen atom. In this compound, the nitrogen signal would be significantly shifted compared to the free base, reflecting the effects of protonation and the formation of the N-H bond.

Table 1: Representative NMR Data for 3-Fluoropyridine Derivatives Note: Data are for the neutral 3-Fluoropyridine and will differ for the hydrochloride salt, particularly for nuclei closer to the protonated nitrogen. Solvent is a key factor in chemical shift values. fluorine1.ru

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| ¹H | H2: ~8.4 ppm | ³JH2-H6, ⁴JH2-F, etc. |

| H4: ~7.5 ppm | ³JH4-H5, ³JH4-F, etc. | |

| H5: ~7.3 ppm | ³JH5-H4, ⁴JH5-H6, etc. | |

| H6: ~8.5 ppm | ³JH6-H5, ⁵JH6-F, etc. | |

| ¹³C | C2: ~145 ppm | ²JCF |

| C3: ~158 ppm (d) | ¹JCF ≈ 250-270 Hz | |

| C4: ~125 ppm (d) | ²JCF | |

| C5: ~138 ppm (d) | ³JCF | |

| C6: ~148 ppm (d) | ⁴JCF | |

| ¹⁹F | ~ -120 to -130 ppm | ³JFH4, ⁴JFH2, ⁵JFH6 |

| ¹⁵N | ~ -60 to -70 ppm (vs. CH₃NO₂) | ¹JNH (in hydrochloride salt) |

To definitively assign the complex NMR signals and understand spatial relationships, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling correlations between adjacent protons in the pyridinium ring, helping to trace the proton connectivity (e.g., H4-H5, H5-H6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of each proton signal to its attached carbon atom.

Solid-state NMR (ssNMR) provides structural information on crystalline or amorphous solid materials, offering insights that are not accessible in solution-state NMR. For compounds like this compound, ssNMR can be used to:

Characterize Polymorphism: Identify and characterize different crystalline forms (polymorphs) of the salt, which may have distinct molecular conformations or packing arrangements.

Probe Intermolecular Interactions: Analyze hydrogen bonding between the pyridinium N-H group and the chloride anion, as well as other intermolecular contacts.

Determine Anisotropic Parameters: In the solid state, interactions like chemical shift and dipolar coupling are anisotropic (direction-dependent). Analyzing these parameters can provide detailed information about molecular orientation and dynamics. rsc.orgnih.gov Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) are commonly used to obtain high-resolution spectra of solids. nih.gov Studies on other fluorinated organic molecules have demonstrated the power of ssNMR to distinguish between different fluorine environments and to analyze molecular conformation in the solid phase. rsc.orgnih.govmarquette.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Each functional group and structural feature has characteristic vibrational frequencies, making these methods excellent for functional group identification and structural confirmation.

For this compound, the spectra are dominated by vibrations of the pyridinium ring and the C-F bond. The formation of the hydrochloride salt introduces new vibrational modes associated with the N⁺-H group.

N⁺-H Vibrations: A broad, strong absorption band in the IR spectrum, typically in the 2500-3000 cm⁻¹ region, is characteristic of the N⁺-H stretching vibration involved in hydrogen bonding with the chloride anion. N⁺-H bending modes appear in the 1500-1600 cm⁻¹ range.

Aromatic Ring Vibrations: C-H stretching vibrations appear above 3000 cm⁻¹. C=C and C=N stretching vibrations of the aromatic ring are observed in the 1400-1650 cm⁻¹ region. Ring "breathing" and other deformation modes occur at lower frequencies.

C-F Vibration: The C-F stretching vibration gives rise to a strong absorption in the IR spectrum, typically in the 1200-1300 cm⁻¹ region. Its exact position provides information about the electronic environment of the bond.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N⁺-H Stretch (H-bonded) | 2500 - 3000 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3000 - 3150 | Medium | Strong |

| C=C / C=N Ring Stretch | 1400 - 1650 | Strong | Strong |

| N⁺-H Bend | 1500 - 1600 | Medium | Weak |

| C-F Stretch | 1200 - 1300 | Strong | Medium |

| C-H In-Plane Bend | 1000 - 1200 | Medium | Medium |

| C-H Out-of-Plane Bend | 700 - 900 | Strong | Weak |

Mass Spectrometry: High-Resolution and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): Using HRMS, the exact mass of the 3-fluoropyridinium cation (C₅H₅FN⁺) can be determined with high precision. This allows for the unambiguous confirmation of its elemental formula, distinguishing it from other ions with the same nominal mass.

Fragmentation Analysis: In techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), the molecular ion is induced to break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that is characteristic of the molecule's structure. For the 3-fluoropyridinium cation, key fragmentation pathways would likely include:

Loss of a hydrogen atom to give an [M-H]⁺ ion.

Loss of a fluorine atom, though less common for aryl fluorides.

Cleavage of the pyridine ring, leading to the loss of neutral molecules like HCN or acetylene (B1199291) (C₂H₂), resulting in smaller fragment ions. libretexts.orgmiamioh.edu The relative stability of the resulting fragment ions dictates the intensity of their corresponding peaks in the mass spectrum. libretexts.org

X-ray Crystallography for Precise Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed model of the crystal lattice can be constructed.

This technique provides precise data on:

Molecular Geometry: Accurate bond lengths (e.g., C-C, C-N, C-F, N-H) and bond angles, confirming the planarity of the pyridinium ring.

Conformation: The relative orientation of the molecule within the crystal.

Crystal Packing: How individual 3-fluoropyridinium cations and chloride anions are arranged in the unit cell.

Intermolecular Interactions: The exact geometry of the hydrogen bond between the pyridinium N⁺-H group and the Cl⁻ anion, including the N-H···Cl distance and angle. It also reveals other non-covalent interactions, such as π-π stacking between adjacent pyridinium rings, that stabilize the crystal structure. Crystal structure data for the parent 3-Fluoropyridine is available in public databases, providing a foundation for understanding the structure of its salts. nih.gov

Specialized Spectroscopic Techniques (e.g., Microwave Spectroscopy, SABRE polarized NMR)

Advanced spectroscopic methods provide unparalleled insights into the molecular structure, dynamics, and electronic environment of 3-fluoropyridine. Techniques such as microwave spectroscopy offer high-precision determination of molecular geometry in the gas phase, while hyperpolarization methods like Signal Amplification by Reversible Exchange (SABRE) dramatically enhance Nuclear Magnetic Resonance (NMR) signals, enabling detailed mechanistic studies.

Microwave Spectroscopy

The rotational spectrum of 3-fluoropyridine in its ground state has been meticulously investigated using high-resolution microwave spectroscopy, specifically employing Fourier transform microwave (FTMW) and chirped pulse Fourier transform microwave (cp-FTMW) techniques. nih.govacs.org These studies have provided a precise determination of the molecule's rotational constants, which are inversely related to its moments of inertia.

Research has extended beyond the primary molecule to include its various singly substituted isotopologues, such as those containing ¹³C and ¹⁵N, measured in their natural abundance. nih.govresearchgate.net By analyzing the rotational spectra of these isotopic species, a detailed and accurate molecular structure can be derived. The collection of rotational constants from seven different isotopologues of 3-fluoropyridine has been used to calculate crucial geometric parameters, including the bond lengths and angles that define the pyridine ring's backbone. nih.govacs.org

Furthermore, the analysis of the ¹⁴N hyperfine structure within the rotational transitions offers a deeper understanding of the electronic environment surrounding the nitrogen atom. nih.govacs.org This data supports a bonding model involving hyperconjugation, where the fluorine atom's lone pair electrons donate electron density into the π-system of the pyridine ring. nih.gov

| Parameter | Value (MHz) |

|---|---|

| A | 5870.883(14) |

| B | 2699.977(6) |

| C | 1849.246(4) |

Data sourced from van Dijk et al. (2012). The numbers in parentheses represent the uncertainty in the last digits. acs.org

SABRE Polarized NMR

Signal Amplification by Reversible Exchange (SABRE) is a powerful hyperpolarization technique used to dramatically increase the sensitivity of NMR spectroscopy. rsc.orgrsc.org The method utilizes the magnetic properties of parahydrogen to transfer its nuclear spin order to a target molecule, such as 3-fluoropyridine, through a temporary organometallic complex, enhancing NMR signals by several orders of magnitude without chemically altering the substrate. rsc.orgrsc.org

SABRE experiments performed on 3-fluoropyridine (often abbreviated as mFP for mono-fluoropyridine) have successfully characterized the polarization transfer pathways to both its ¹⁹F and ¹H nuclei. rsc.org The research demonstrates that the mechanisms for hyperpolarizing these different nuclei are distinct and highly dependent on the magnetic field strength:

¹⁹F Hyperpolarization : The fluorine nucleus is hyperpolarized directly through coherent spin dynamics, which are driven by isotropic chemical shifts and J-couplings within the transient complex. This process is most efficient at very low magnetic fields, specifically in the microtesla (μT) range. rsc.org

¹H Hyperpolarization : The proton nuclei are polarized indirectly via an incoherent mechanism, namely cross-relaxation from other hyperpolarized ¹H nuclei. This transfer pathway becomes dominant at higher magnetic fields in the millitesla (mT) range. rsc.org

Experimental studies have quantified the efficiency of the SABRE process for 3-fluoropyridine, identifying the optimal conditions for maximizing the NMR signal enhancement for each nucleus. rsc.org

| Parameter | Finding |

|---|---|

| Maximum 19F Polarization Level | 0.67% |

| Optimal Field for 19F Polarization | 5 µT |

| Optimal Field for 1H Polarization | 8 mT |

| Longitudinal Relaxation Times (T1) | Determined at 5 µT, 50 µT, 0.5 mT, 8 mT, and 1 T |

Data sourced from a 2025 study on polarization transfer to fluorinated pyridines. rsc.orgrsc.org The study also noted that the SABRE process is significantly more efficient for 3-fluoropyridine compared to 3,5-difluoropyridine, yielding approximately five times more polarization for ¹⁹F in the µT range and four times more for ¹H in the mT range. rsc.org

Computational and Theoretical Chemistry Investigations of 3 Fluoropyridine Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are instrumental in elucidating the electronic environment of 3-fluoropyridine (B146971) hydrochloride, which is fundamental to understanding its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons.

| Orbital | Description | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital; region of high electron density. | Site of electrophilic attack (e.g., protonation). |

| LUMO | Lowest Unoccupied Molecular Orbital; region of low electron density. | Site of nucleophilic attack. |

| Energy Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally indicates higher chemical reactivity. |

This table provides a generalized overview of FMO theory concepts applicable to 3-fluoropyridine hydrochloride.

The distribution of electron density within the this compound molecule can be visualized using molecular electrostatic potential (MEP) maps. These maps illustrate the regions of positive and negative electrostatic potential on the molecule's surface. In 3-fluoropyridine, the electronegative fluorine and nitrogen atoms create regions of negative potential (electron-rich), while the hydrogen atoms and parts of the carbon framework exhibit positive potential (electron-poor).

Upon protonation to form the hydrochloride salt, the electrostatic potential around the nitrogen atom becomes significantly more positive, reflecting the presence of the acidic proton. MEP maps are valuable for predicting intermolecular interactions, such as hydrogen bonding and the preferred sites for nucleophilic and electrophilic attack. Studies on related 3-halopyridines have shown that while molecular parameters are slightly influenced by solvent polarity, the chemical properties are significantly affected. researchgate.net

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a quantitative understanding of reaction kinetics and mechanisms. For instance, computational modeling of related compounds like 3-fluoropyridine-4-sulfonyl chloride has been used to distinguish between concerted (SN2-like) and stepwise (addition-elimination) mechanisms in nucleophilic substitution reactions at the sulfur center. smolecule.com Such studies have demonstrated that the reaction proceeds through a single transition state, consistent with a concerted mechanism. smolecule.com

Similarly, computational investigations into the ortholithiation of 2-fluoropyridines have provided detailed mechanistic insights, revealing the roles of substrate-assisted deaggregation and autocatalysis. nih.gov These studies employ methods like Density Functional Theory (DFT) to calculate the energies of reactants, products, intermediates, and transition states, thereby elucidating the most favorable reaction pathways. For this compound, such studies could predict the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, where the fluorine atom can act as a leaving group, or electrophilic aromatic substitution, by calculating the activation energies for different attack positions on the pyridine (B92270) ring.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can provide insights into the molecule's conformational flexibility, its interactions with solvent molecules, and its binding to biological macromolecules. The Automated Topology Builder (ATB) and Repository provides force field parameters for 3-fluoropyridine, which are essential for conducting such simulations. uq.edu.au

For this compound in an aqueous solution, MD simulations could reveal the structure of the hydration shell around the molecule and the dynamics of hydrogen bonding between the pyridinium (B92312) proton, the chloride ion, and water molecules. In the context of drug design, MD simulations are used to explore the conformational space of a ligand within a protein's active site, helping to understand binding stability and affinity. nih.govmdpi.com While specific MD studies on this compound are not extensively documented, the methodology is well-established for other pyridine derivatives, demonstrating its potential for elucidating the dynamic interactions of this compound. mdpi.com

Density Functional Theory (DFT) Applications for Spectroscopic Property Prediction

Density Functional Theory (DFT) has become a standard method for accurately predicting the spectroscopic properties of molecules. For 3-fluoropyridine, DFT calculations have been successfully used to compute vibrational frequencies (infrared and Raman spectra). researchgate.net By comparing the calculated spectra with experimental data, a detailed assignment of the vibrational modes can be achieved.

Studies on 3-fluoro-, 3-chloro-, and 3-bromopyridine (B30812) have utilized the B3LYP/6-311++G(d,p) method to investigate their optimized molecular structures and vibrational frequencies in various solvent environments. researchgate.net These calculations show that while the solvent has a minor effect on the molecular geometry, it can significantly impact the vibrational frequencies. researchgate.net Such theoretical predictions are invaluable for interpreting experimental spectra and understanding how intermolecular interactions influence the molecule's vibrational behavior.

| Spectroscopic Property | DFT Application | Significance |

| Vibrational Frequencies (IR/Raman) | Calculation of harmonic frequencies. | Aids in the assignment of experimental spectra and understanding of molecular vibrations. researchgate.net |

| NMR Chemical Shifts | Prediction of 1H, 13C, and 19F chemical shifts. | Helps in the structural elucidation and interpretation of NMR spectra. |

| Electronic Transitions (UV-Vis) | Calculation of excitation energies. | Provides insight into the electronic structure and absorption properties of the molecule. |

This table summarizes the application of DFT in predicting various spectroscopic properties of this compound.

Quantitative Structure-Property Relationship (QSPR) Studies on Fluorinated Pyridines

Quantitative Structure-Property Relationship (QSPR) studies aim to establish mathematical models that correlate the chemical structure of a series of compounds with their physicochemical properties. These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict properties like boiling point, solubility, and reactivity.

For fluorinated pyridines, QSPR models can be developed to understand how the number and position of fluorine atoms influence properties such as lipophilicity (logP) and acidity (pKa). nih.gov For example, a study on the pyridine series used semi-empirical quantum chemical methods (MNDO, AM1, and PM3) to compute various molecular characteristics and establish linear dependencies with experimental values. Such models are valuable in medicinal chemistry and materials science for designing new fluorinated pyridines with desired properties without the need for extensive experimental synthesis and testing. The influence of fluorination is highly context-dependent, affecting not only the hydrophobic surface area but also the polarization of adjacent atoms, which can have opposing effects on properties like lipophilicity. nih.gov

Strategic Applications of 3 Fluoropyridine Hydrochloride in Advanced Organic Synthesis and Chemical Research

As a Versatile Building Block for Fluorinated Heterocycles

The introduction of fluorine into heterocyclic scaffolds can profoundly influence their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. 3-Fluoropyridine (B146971) hydrochloride serves as a readily available and reactive starting material for the synthesis of a diverse array of fluorinated nitrogen-containing heterocycles.

3-Fluoropyridine hydrochloride is a key precursor for the synthesis of various substituted pyridine (B92270) derivatives. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions or can direct metallation to adjacent positions, enabling further functionalization.

A significant application of 3-fluoropyridine is in the synthesis of fluorinated piperidines, which are highly sought-after motifs in medicinal chemistry. nih.gov A robust method for this transformation is the heterogeneous hydrogenation of fluoropyridines. For instance, 3-fluoropyridine can be effectively reduced to 3-fluoropiperidine (B1141850) using a palladium catalyst. This cis-selective hydrogenation is tolerant to various functional groups and can be performed under relatively mild conditions. scientific.net The resulting fluorinated piperidines are valuable building blocks for drug discovery programs.

A rhodium-catalyzed dearomatization-hydrogenation process offers another route to all-cis-(multi)fluorinated piperidines from fluoropyridine precursors. researchgate.net This one-pot reaction proceeds with high diastereoselectivity, providing access to stereochemically defined piperidine (B6355638) derivatives that are otherwise challenging to synthesize. researchgate.net

| Starting Material | Product | Catalyst/Reagents | Key Features |

| 3-Fluoropyridine | 3-Fluoropiperidine | Pd(OH)₂/C, H₂, HCl | Heterogeneous catalysis, high yield, cis-selective scientific.net |

| Substituted Fluoropyridines | all-cis-(Multi)fluorinated Piperidines | [Rh(COD)Cl]₂, H-Bpin, H₂ | Homogeneous catalysis, high diastereoselectivity researchgate.netnih.gov |

Table 1: Selected methods for the synthesis of fluorinated piperidines from 3-fluoropyridine.

The pyridine nucleus of 3-fluoropyridine can participate in cycloaddition reactions to construct more complex fused and bridged ring systems. While direct examples involving this compound in such reactions are not extensively documented, the general reactivity of pyridine derivatives in Diels-Alder reactions provides a framework for its potential applications. Pyridines can act as dienes or dienophiles, depending on the substitution pattern and the reaction partner.

For instance, inverse-electron-demand Diels-Alder reactions are a common strategy for the synthesis of fused pyridines. rsc.org In this context, an electron-deficient diene reacts with an electron-rich dienophile. The fluorine atom in 3-fluoropyridine is electron-withdrawing, which could influence its reactivity in such transformations. Copper-catalyzed [4+2] cycloaddition reactions have been developed for the synthesis of highly substituted 3-fluoropyridines, demonstrating the utility of cycloaddition strategies in accessing these scaffolds. rsc.org

While the construction of bridged systems directly from 3-fluoropyridine is less common, intramolecular cycloadditions of appropriately substituted 3-fluoropyridine derivatives could, in principle, provide access to such constrained architectures. The development of novel catalytic systems continues to expand the scope of these transformations. nih.gov

Precursor for Advanced Pharmaceutical Scaffolds and Agrochemically Relevant Molecules

The incorporation of fluorine into drug candidates is a widely adopted strategy to enhance their pharmacological profiles. This compound is a valuable precursor for the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals due to the beneficial properties imparted by the fluorinated pyridine and piperidine moieties. researchgate.net

The presence of a fluorine atom can improve metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate pKa and lipophilicity to optimize absorption, distribution, metabolism, and excretion (ADME) properties. scientific.net

Fluorinated piperidines, readily synthesized from 3-fluoropyridine, are prevalent in a wide range of pharmaceuticals, including central nervous system agents, cardiovascular drugs, and antiviral compounds. The ability to introduce fluorine at a specific position on the piperidine ring allows for fine-tuning of the molecule's properties. nih.gov Similarly, in the agrochemical industry, fluorinated heterocycles are crucial components of many modern pesticides and herbicides, offering enhanced efficacy and environmental profiles.

Role in Materials Science Research (e.g., OLEDs, Fluorinated Polymers)

The unique electronic and photophysical properties of fluorinated organic compounds have led to their increasing use in materials science. While the direct application of this compound in materials such as organic light-emitting diodes (OLEDs) and fluorinated polymers is not yet widely reported, the properties of related pyridine-containing and fluorinated molecules suggest its potential in these areas.

Pyridine-containing compounds are utilized as electron-transporting materials in OLEDs due to their electron-deficient nature. scientific.net The introduction of fluorine can further enhance these properties and improve device performance. nih.gov For example, pyrene-pyridine derivatives have been investigated as hole-transporting materials in solution-processed OLEDs, demonstrating that modification of the pyridine ring can tune the material's properties. acs.org

In the realm of fluorinated polymers, the incorporation of fluorinated monomers can lead to materials with desirable characteristics such as high thermal stability, chemical resistance, and low surface energy. While perfluoropyridine is more commonly used in this context, 3-fluoropyridine could serve as a monomer for the synthesis of novel fluorinated polymers with tailored properties. nih.gov

Ligand Precursor in Homogeneous and Heterogeneous Catalysis

Pyridine and its derivatives are fundamental ligands in coordination chemistry and are widely employed in both homogeneous and heterogeneous catalysis. The electronic properties of the pyridine ring can be readily tuned by substituents, which in turn influences the catalytic activity of the corresponding metal complexes. nih.gov

3-Fluoropyridine can serve as a precursor for the synthesis of novel ligands. guidechem.com The electron-withdrawing nature of the fluorine atom can modulate the donor properties of the pyridine nitrogen, affecting the stability and reactivity of the metal center. This allows for the fine-tuning of the catalytic performance in various transformations, such as cross-coupling reactions, hydrogenations, and oxidations. nih.gov

For example, palladium complexes bearing substituted pyridine ligands have been studied for their catalytic activity in Suzuki-Miyaura and Heck cross-coupling reactions. The electronic effects of the substituents on the pyridine ring were found to directly influence the reaction yields. nih.gov Terpyridine-based metal complexes, which can be synthesized from pyridine precursors, have also shown significant catalytic activity in a range of reactions. nih.gov

| Ligand Type | Metal | Catalytic Application | Reference |

| Substituted Pyridines | Palladium | Suzuki-Miyaura and Heck coupling | nih.gov |

| Terpyridines | Iron | Pollutant Degradation, C-H activation | nih.govrsc.org |

Table 2: Examples of catalytic applications of metal complexes with pyridine-based ligands.

Application as a Chemical Probe in Mechanistic Organic Chemistry

The study of reaction mechanisms is fundamental to the advancement of organic chemistry. Chemical probes are small molecules that can be used to interrogate biological or chemical systems to elucidate mechanistic details. While there are no widespread, specific reports of this compound being used as a dedicated chemical probe, its structural features suggest potential in this area.

The fluorine atom can serve as a sensitive reporter group in spectroscopic studies, such as ¹⁹F NMR, to monitor the course of a reaction and identify intermediates. The distinct chemical shift of the fluorine nucleus is highly sensitive to its local electronic environment, providing valuable information about changes occurring at or near the pyridine ring during a reaction.

Synthesis of Radiolabeled 3-Fluoropyridine Derivatives for Research Applications (e.g., PET Tracer Development Methodologies)

The incorporation of the positron-emitting radionuclide fluorine-18 (B77423) ([¹⁸F]) into molecules for Positron Emission Tomography (PET) is a cornerstone of modern diagnostic imaging research. The 3-fluoropyridine moiety is a valuable pharmacophore in many biologically active compounds, making the development of methodologies for its ¹⁸F-labeling a significant area of focus. This compound serves as a stable, non-radioactive reference standard and starting material in the development of these novel PET tracers. The primary challenge in synthesizing [¹⁸F]3-fluoropyridine derivatives lies in the inherent electron-rich nature of the pyridine ring, which makes direct nucleophilic aromatic substitution (SₙAr) at the meta-position (C-3) difficult. acs.org Consequently, researchers have developed innovative strategies to overcome this hurdle, primarily focusing on activating the pyridine ring or employing multi-step reaction sequences.

A prevalent and successful strategy involves the use of pyridine N-oxide precursors. The N-oxide functionality acts as a potent electron-withdrawing group, activating the pyridine ring towards nucleophilic attack by [¹⁸F]fluoride. This approach has been effectively utilized in the synthesis of [¹⁸F]3-fluoro-4-aminopyridine ([¹⁸F]3F4AP), a PET tracer developed for imaging demyelination in neurological disorders like multiple sclerosis. biorxiv.orgnih.gov In one method, 3-bromo-4-nitropyridine (B1272033) N-oxide is used as the precursor. The nucleophilic substitution of the bromo group with [¹⁸F]fluoride proceeds at room temperature in a solvent such as dimethyl sulfoxide (B87167) (DMSO). acs.org The resulting intermediate, [¹⁸F]3-fluoro-4-nitropyridine N-oxide, is then reduced, typically via catalytic hydrogenation, to yield the final product, [¹⁸F]3F4AP. acs.org An interesting discovery in this area is the feasibility of a ¹⁹F/¹⁸F isotope exchange reaction on 3-fluoro-4-nitropyridine (B80604) N-oxide, which can produce the desired radiolabeled intermediate with high efficiency. acs.orgnih.gov

Another innovative one-pot method for the synthesis of [¹⁸F]3F4AP employs a Yamada-Curtius rearrangement. mdpi.comnih.gov This synthesis begins with the radiofluorination of a nitro-substituted precursor, methyl 4-nitroisonicotinate, to form methyl 3-[¹⁸F]fluoroisonicotinate. nih.gov Following saponification to the corresponding carboxylic acid, a Yamada-Curtius rearrangement is induced using diphenylphosphoryl azide (B81097) (DPPA). This sequence provides the desired [¹⁸F]3-fluoro-4-aminopyridine with good radiochemical yields and high specific activity. mdpi.com This method avoids the need for a separate reduction step with hydrogen gas, streamlining the automated synthesis process. mdpi.com

These methodologies underscore the strategic chemical thinking required to incorporate fluorine-18 into the challenging meta-position of a pyridine ring. The choice of precursor, activating groups, and reaction sequence is critical to achieving the rapid and efficient radiosynthesis necessary for PET tracer production, given the short 109.8-minute half-life of fluorine-18. researchgate.nettandfonline.com

Below is a data table summarizing key findings from the literature on the synthesis of [¹⁸F]3-fluoropyridine derivatives.

| Target Compound | Precursor | Leaving Group | Reaction Methodology | Solvent | Temperature (°C) | Time (min) | Radiochemical Yield (RCY) | Molar Activity (GBq/µmol) |

| [¹⁸F]3-Fluoro-4-aminopyridine ([¹⁸F]3F4AP) | 3-Bromo-4-nitropyridine N-oxide | Bromo | Nucleophilic Substitution & Reduction | DMSO | Room Temp | - | 10.4% (avg) | - |

| [¹⁸F]3-Fluoro-4-aminopyridine ([¹⁸F]3F4AP) | 3-Fluoro-4-nitropyridine N-oxide | Fluoro (Isotope Exchange) | Nucleophilic Substitution & Reduction | DMSO | Room Temp | < 1 | 33.1 ± 5.4% | - |

| [¹⁸F]3-Fluoro-4-aminopyridine ([¹⁸F]3F4AP) | Methyl 4-nitroisonicotinate | Nitro | Nucleophilic Substitution & Yamada-Curtius Rearrangement | DMSO | 80°C (fluorination), 130°C (rearrangement) | 15 (fluorination), 10 (rearrangement) | 5-15% (uncorrected) | 37-148 |

| [¹⁸F]5-Methyl-3-fluoro-4-aminopyridine | 3-Fluoro-5-methyl-4-nitropyridine N-oxide | Fluoro (Isotope Exchange) | Nucleophilic Substitution & Reduction | DMSO | - | - | - | Acceptable |

Advanced Analytical Methodologies for the Characterization and Quantification of 3 Fluoropyridine Hydrochloride in Research Contexts

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is indispensable for separating 3-Fluoropyridine (B146971) hydrochloride from impurities, starting materials, and by-products. It is a cornerstone for both qualitative purity assessment and quantitative monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of 3-Fluoropyridine hydrochloride. Due to the compound's polarity and ionic nature, reverse-phase HPLC is the most common approach. A typical method involves an octadecylsilane (B103800) (C18) column, which separates compounds based on their hydrophobicity. nih.gov The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer (e.g., phosphate (B84403) buffer) to ensure good peak shape and resolution. ptfarm.plresearchgate.net An acidic modifier like trifluoroacetic acid (TFA) is often added to the mobile phase to suppress the ionization of residual silanol (B1196071) groups on the stationary phase and improve peak symmetry. nih.gov

Detection is typically performed using an ultraviolet (UV) detector, as the pyridine (B92270) ring in the molecule is a chromophore that absorbs UV light. The detection wavelength is usually set at the absorption maximum (λmax) of the compound, which for pyridine derivatives is typically around 260 nm, to achieve maximum sensitivity. By comparing the peak area of the main component to the total area of all detected peaks, the purity of the sample can be accurately calculated. This method is also invaluable for monitoring the progress of a chemical reaction by tracking the consumption of reactants and the formation of the this compound product over time.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound This interactive table provides a typical set of starting conditions for method development.

| Parameter | Value | Description |

|---|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm | A standard reverse-phase column offering good resolution for polar aromatic compounds. |

| Mobile Phase | Acetonitrile:Water (55:45 v/v) with 0.1% TFA | Isocratic elution suitable for purity checks. The ratio can be adjusted for optimal separation. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. nih.gov |

| Detection | UV at 260 nm | The pyridine ring provides strong UV absorbance for sensitive detection. |

| Injection Vol. | 10 µL | A standard volume for analytical HPLC. |

| Internal Standard | Chlorperazine hydrochloride (CPZ) | An internal standard can be used for more precise quantification. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile and semi-volatile impurities in a sample. Due to the non-volatile nature of the hydrochloride salt, direct analysis of this compound is not feasible. The analysis is typically performed on the free base, 3-Fluoropyridine, which can be generated by neutralizing the salt. The sample is then introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the capillary column, which is often coated with a non-polar stationary phase like 5% phenyl-polydimethylsiloxane.

After separation, the components enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting fragmentation pattern is a unique "fingerprint" that allows for unambiguous identification of the compound by comparing it to spectral libraries. nih.gov For 3-Fluoropyridine (free base, molecular weight 97.09 g/mol ), the mass spectrum shows a prominent molecular ion peak (M+) at m/z 97. nih.gov Key fragment ions, such as the one at m/z 70 resulting from the loss of HCN, provide further structural confirmation. nih.gov This technique is highly effective for detecting trace impurities that might be missed by HPLC.